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molecular formula C11H16N2O2 B8456848 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid ethylester

5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid ethylester

Cat. No. B8456848
M. Wt: 208.26 g/mol
InChI Key: KPERHFIXVOUTQW-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

Freshly activated Zn dust (32.0 g) was added rapidly with 0.5 mol/L phosphate buffer (pH 6.5, 167 mL) to the THF (114 mL) and acetonitrile (53 mL) solution of crude (5R)-6-[acetoxy-(5,5-dimethyl-4H-1,6a-diazapentalen-2-yl)methyl]-6-bromo-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester. The reaction vessel was covered with foil to exclude light. The reaction mixture was vigorously stirred for 1.5 h at room temperature. The reaction solution was cooled at 0° C., and then the pH was adjusted to 8.0. Ethyl acetate (85 mL) was added to the mixture and filtered through a pad of Celite. The pad was washed with water (120 mL). The aqueous layer was separated and then the organic layer was extracted with 0.5 mol/L phosphate buffer (pH 6.5, 2×50 mL). The combined aqueous layers were cooled at 0° C., and then the pH was adjusted to 8.5. The mixture was concentrated to 325 g, and then applied to Diaion HP-21 resin (240 mL, Mitsubishi Kasei Co. Ltd.) column chromatography. After adsorbing, the column was eluted with water (480 mL) and then acetonitrile aqueous solution (10%; 480 mL, 20%; 720 mL). The combined active fractions were concentrated under high vacuum at 35° C. and lyophilized to give the titled compound as a yellow amorphous solid (2.00 g, 42.8%, pH 7.16).
Quantity
167 mL
Type
reactant
Reaction Step One
Name
Quantity
114 mL
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step One
Name
(5R)-6-[acetoxy-(5,5-dimethyl-4H-1,6a-diazapentalen-2-yl)methyl]-6-bromo-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
32 g
Type
catalyst
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step Two
Yield
42.8%

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=[O:2].[CH2:6]1[CH2:10][O:9][CH2:8][CH2:7]1.C(#N)C.[N+](C1C=CC(COC(C2N3[C@H](SC=2)C(C(OC(=O)C)[C:34]2C=[C:40]4[N:36]([CH2:37][C:38]([CH3:43])([CH3:42])[CH2:39]4)[N:35]=2)(Br)C3=O)=O)=CC=1)([O-])=O>[Zn].C(OCC)(=O)C>[CH2:10]([O:9][C:8]([C:7]1[CH:34]=[N:35][N:36]2[CH2:37][C:38]([CH3:43])([CH3:42])[CH2:39][C:40]=12)=[O:2])[CH3:6]

Inputs

Step One
Name
Quantity
167 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-]
Name
Quantity
114 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
53 mL
Type
reactant
Smiles
C(C)#N
Name
(5R)-6-[acetoxy-(5,5-dimethyl-4H-1,6a-diazapentalen-2-yl)methyl]-6-bromo-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid p-nitrobenzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC(=O)C=2N3C(C([C@H]3SC2)(Br)C(C2=NN3CC(CC3=C2)(C)C)OC(C)=O)=O)C=C1
Name
Quantity
32 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
85 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was vigorously stirred for 1.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled at 0° C.
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
The pad was washed with water (120 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with 0.5 mol/L phosphate buffer (pH 6.5, 2×50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The combined aqueous layers were cooled at 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to 325 g
WASH
Type
WASH
Details
the column was eluted with water (480 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined active fractions were concentrated under high vacuum at 35° C.

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C2N(N=C1)CC(C2)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
AMOUNT: PH
YIELD: PERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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